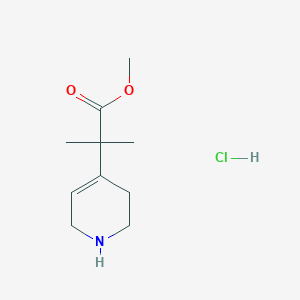

Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride

Description

Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate hydrochloride is a nitrogen-containing heterocyclic compound characterized by a tetrahydropyridine ring linked to a methyl propanoate group. This structure combines a partially saturated pyridine ring with an ester functional group, making it a versatile intermediate in pharmaceutical synthesis. The hydrochloride salt form enhances its stability and solubility, which is critical for applications in drug discovery and development.

Properties

IUPAC Name |

methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-10(2,9(12)13-3)8-4-6-11-7-5-8;/h4,11H,5-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUJAPNRUFYUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CCNCC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture under reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. Purification steps such as recrystallization or chromatography may be used to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions often involve hydrogen gas and a metal catalyst.

Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction can produce alcohols or amines.

Substitution reactions can result in the formation of various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug development. Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to and .

Structural Variations and Functional Group Impact

- Ester vs. Aromatic Substituents: The methyl propanoate group in the target compound offers hydrolytic instability compared to the aromatic benzoate in , which may affect metabolic pathways in drug candidates.

- Heterocyclic Modifications : Pyrimidine derivatives () expand π-π stacking interactions, making them suitable for kinase inhibition studies.

Key Research Findings and Trends

Solubility Challenges : Hydrochloride salts improve aqueous solubility but may require formulation adjustments for in vivo studies .

Stereoelectronic Effects : Electron-withdrawing groups (e.g., Cl, F) on the tetrahydropyridine ring enhance electrophilicity, critical for covalent drug design .

Scalability : Industrial suppliers (e.g., ECHEMI) emphasize bulk production of tetrahydropyridine derivatives, with prices ranging from $20–35/KG for related hydrochlorides .

Biological Activity

Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate; hydrochloride (CAS No. 157874-54-9) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 155.24 g/mol

- IUPAC Name : Methyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate hydrochloride

- Physical Form : Powder

- Purity : ≥95% .

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain methyl esters can demonstrate varying degrees of antimicrobial effects against bacteria and fungi. The structure of the tetrahydropyridine ring is crucial for enhancing these activities .

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in human melanoma and other carcinoma cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tetrahydropyridine Derivative | A375 (Melanoma) | 15 | Induction of ROS |

| Methyl Ester | DLA (Lymphoma) | 20 | Cell cycle arrest |

| Hydrolyzed Conjugate | EAC (Carcinoma) | 12.5 | Apoptosis via mitochondrial pathway |

Neuroprotective Effects

Some studies suggest that tetrahydropyridine derivatives may possess neuroprotective properties. These compounds are being investigated for their potential to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Case Studies

- Study on Antimicrobial Activity :

- Cytotoxicity Evaluation :

- Neuroprotective Mechanism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.